Methyl 4-(3-chloro-4-methylphenyl)-2-fluorobenzoate
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Overview
Description
Methyl 4-(3-chloro-4-methylphenyl)-2-fluorobenzoate: is a chemical compound characterized by its molecular structure, which includes a fluorine atom, a chlorine atom, and a methyl group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 3-chloro-4-methylbenzoic acid and 2-fluorobenzyl chloride.
Reaction Conditions: The reaction involves a nucleophilic aromatic substitution (S_NAr) where the fluorine atom in 2-fluorobenzyl chloride is substituted by the carboxylate group of 3-chloro-4-methylbenzoic acid. This reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods:
Scale-Up: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Safety and Environmental Considerations: Industrial production also focuses on minimizing waste and ensuring the safety of the process. This includes the use of green chemistry principles and the implementation of waste management protocols.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) in the presence of a catalyst are used.
Substitution: Strong bases like sodium hydride (NaH) and polar aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Methyl 4-(3-chloro-4-methylphenyl)-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its fluorinated structure can mimic biological molecules, making it useful in drug discovery and development.
Medicine: This compound may be explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which Methyl 4-(3-chloro-4-methylphenyl)-2-fluorobenzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the chlorine and methyl groups can influence the compound's overall shape and electronic properties.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It can bind to receptors in the body, modulating biological responses and signaling pathways.
Comparison with Similar Compounds
Methyl 4-(3-chloro-4-methylphenyl)-2-fluorobenzoate: The compound .
Methyl 4-(3-chloro-4-methylphenyl)-2-bromobenzoate: Similar structure with a bromine atom instead of fluorine.
Methyl 4-(3-chloro-4-methylphenyl)-2-methoxybenzoate: Similar structure with a methoxy group instead of fluorine.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom imparts unique chemical and physical properties compared to bromine or methoxy groups.
Reactivity: The fluorine atom enhances the compound's reactivity and stability, making it more suitable for certain applications.
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Properties
IUPAC Name |
methyl 4-(3-chloro-4-methylphenyl)-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c1-9-3-4-10(7-13(9)16)11-5-6-12(14(17)8-11)15(18)19-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUWDUREXKBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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